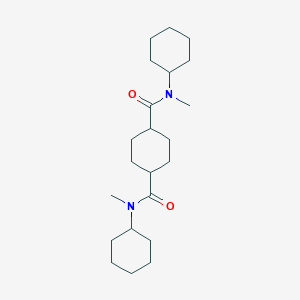
N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide, also known as DCC, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform and methanol. DCC has been found to have a variety of applications, including as a phase-transfer catalyst, a surfactant, and a chiral auxiliary.
作用機序
The mechanism of action of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide is not well understood, but it is believed to act as a surfactant, reducing the surface tension of liquids and facilitating the transfer of molecules between phases. It may also act as a chiral auxiliary, promoting the formation of enantiopure products in asymmetric synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide. However, it has been found to be relatively non-toxic and non-irritating to the skin and eyes. It is also not considered to be a skin sensitizer or a respiratory irritant.
実験室実験の利点と制限
One advantage of using N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide in lab experiments is its versatility. It can be used as a phase-transfer catalyst, a surfactant, and a chiral auxiliary, making it useful in a variety of different applications. However, one limitation is that it is not very soluble in water, which may make it difficult to use in aqueous systems.
将来の方向性
There are many potential future directions for research involving N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide. One area of interest is in the development of new drug delivery systems using N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide as a carrier. Another area of interest is in the use of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide as a corrosion inhibitor in industrial applications. Additionally, further research may be needed to fully understand the mechanism of action of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide and its potential applications in organic synthesis.
合成法
The synthesis of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide is typically carried out using a two-step process. The first step involves the reaction of cyclohexylamine with methyl acrylate to form N-cyclohexyl-N-methylacrylamide. The second step involves the reaction of this intermediate with cyclohexyl isocyanate to form N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide.
科学的研究の応用
N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide has been used in a variety of scientific research applications, including as a phase-transfer catalyst in organic synthesis, as a surfactant in emulsion polymerization, and as a chiral auxiliary in asymmetric synthesis. It has also been studied for its potential use as a drug delivery agent and as a corrosion inhibitor.
特性
製品名 |
N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide |
|---|---|
分子式 |
C22H38N2O2 |
分子量 |
362.5 g/mol |
IUPAC名 |
1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-dicarboxamide |
InChI |
InChI=1S/C22H38N2O2/c1-23(19-9-5-3-6-10-19)21(25)17-13-15-18(16-14-17)22(26)24(2)20-11-7-4-8-12-20/h17-20H,3-16H2,1-2H3 |
InChIキー |
XMZJGMYNADZBJS-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=O)C2CCC(CC2)C(=O)N(C)C3CCCCC3 |
正規SMILES |
CN(C1CCCCC1)C(=O)C2CCC(CC2)C(=O)N(C)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261379.png)

![N-[3-(4-morpholinyl)propyl]-N-(2,3,4-trimethoxybenzyl)amine](/img/structure/B261387.png)
![N-tert-butyl-2-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B261389.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261391.png)
![2-Methyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261393.png)

![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)
